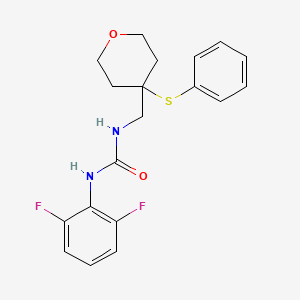![molecular formula C14H18N2O3 B2583685 N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide CAS No. 15188-49-5](/img/structure/B2583685.png)
N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide” is a chemical compound with a complex structure . It is also known as “N- [1-CYANO-1- (3,4-DIMETHOXYPHENYL)ETHYL]-2- [ [2- (3,4-DIMETHOXYPHENYL)ETHYL] (METHYL)AMINO]-N-METHYLACETAMIDE OXALATE” with a CAS Number of 1172845-36-1 . Its linear formula is C27H35N3O9 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a linear formula of C27H35N3O9 . More detailed structural information, including 2D or 3D representations, might be available in specialized chemical databases or software .Scientific Research Applications
Oxidative Radical Cyclization
Shiho Chikaoka et al. (2003) demonstrated the use of N-{1-Cyano-1-[(3,4-dimethoxyphenyl)methyl]ethyl}acetamide in the Mn(III)/Cu(II)-mediated oxidative radical cyclization leading to the formation of erythrinanes. This process highlights its application in synthesizing complex organic structures, particularly in the context of natural product synthesis and derivative exploration. The study underscores the compound's utility in facilitating nucleophilic attacks during the cyclization process, offering a pathway to synthesize erythrinane derivatives, which are significant due to their biological activities (Shiho Chikaoka et al., 2003).
Anticancer Drug Synthesis
Research by Gopal Sharma et al. (2018) on the synthesis, structure, and molecular docking analysis of an anticancer drug involving this compound derivatives showcased its potential in pharmaceutical development. The study elaborates on the structural elucidation and the computational modeling study targeting the VEGFr receptor, indicating its application in designing anticancer agents with specific molecular targets. This research illuminates the compound's role in drug discovery and design, particularly in developing therapies against cancer (Gopal Sharma et al., 2018).
Chemical Synthesis and Biological Activity
A study by L. Muruganandam et al. (2013) on the synthesis, characterization, and the evaluation of antibacterial, antifungal, and anticancer activities of N-((Diphenylamino)methyl)acetamide and its metal chelates highlights the broader chemical utility and biological activity exploration of related compounds. While not directly involving this compound, this research underscores the significance of structural analogs and derivatives in biomedical research, offering insights into the compound's potential biomedical applications (L. Muruganandam et al., 2013).
Novel Synthesis Methods
The work by Liu Chang-chu (2014) on the microwave irradiation-assisted synthesis of 2,6-Dimethyl-3-aryl-4(1H)-quinolones using N-(4-Methylphenyl)acetamide, a compound structurally related to this compound, demonstrates innovative approaches to chemical synthesis. This study highlights the efficiency of using microwave irradiation in organic synthesis, providing a basis for exploring similar methods for synthesizing derivatives of this compound, potentially opening new avenues for rapid and efficient synthesis of pharmacologically relevant compounds (Liu Chang-chu, 2014).
Safety and Hazards
properties
IUPAC Name |
N-[2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-14(2,9-15)8-11-5-6-12(18-3)13(7-11)19-4/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPVWERXQVTSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methyl-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2583606.png)

![3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583608.png)
![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2583612.png)
![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)

![1-[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2583617.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2583619.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2583622.png)
![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)
![4-[4-(4-Chlorobenzoyl)phenoxy]butanoic acid](/img/structure/B2583624.png)